Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride

Description

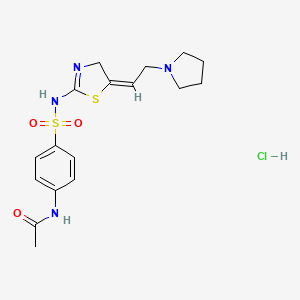

Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride (hereafter referred to by its full IUPAC name) is a structurally complex small molecule characterized by a thiazoline ring fused with a pyrrolidinyl ethylidene moiety, a sulfonamide linker, and an acetamide group. The monohydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications .

The compound’s synthesis likely involves multi-step reactions, including alkylation of thiazoline intermediates and sulfonamide coupling.

Properties

CAS No. |

71933-34-1 |

|---|---|

Molecular Formula |

C17H23ClN4O3S2 |

Molecular Weight |

431.0 g/mol |

IUPAC Name |

N-[4-[[(5E)-5-(2-pyrrolidin-1-ylethylidene)-4H-1,3-thiazol-2-yl]sulfamoyl]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C17H22N4O3S2.ClH/c1-13(22)19-14-4-6-16(7-5-14)26(23,24)20-17-18-12-15(25-17)8-11-21-9-2-3-10-21;/h4-8H,2-3,9-12H2,1H3,(H,18,20)(H,19,22);1H/b15-8+; |

InChI Key |

CFXNXOWCBQGNIM-TWNLEINFSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC/C(=C\CN3CCCC3)/S2.Cl |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCC(=CCN3CCCC3)S2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps, including the formation of the pyrrolidine and thiazole rings, followed by their coupling with the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction could yield amines or alcohols .

Scientific Research Applications

Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-linked acetamides with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

Thiazoline vs. Thiazole/Pyrimidine Cores: The target compound’s partially saturated thiazoline ring may offer improved metabolic stability compared to aromatic thiazoles (e.g., sulfathiazole) or pyrimidines. In contrast, pyrimidine-thioacetamides (e.g., derivatives) exhibit broader π-conjugation, which could enhance DNA intercalation but reduce selectivity.

Pyrrolidinyl Ethylidene Substituent :

- This group is absent in sulfathiazole and pyrimidine-based analogs. Its presence may facilitate interactions with hydrophobic pockets in enzyme active sites (e.g., kinases or bacterial dihydropteroate synthase).

Monohydrochloride Salt: Enhances solubility relative to neutral analogs like ethyl cyclopentathiophene derivatives, which rely on ester groups for lipophilicity.

Biological Activity

Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride (CAS No. 71933-34-1) is a compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.

- Molecular Formula : C23H25ClN8OS

- Molecular Weight : 495.99 g/mol

- Structure : The compound features a complex structure that includes a pyrrolidine ring, thiazole moiety, and sulfonamide functionality, which are known to contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of acetamide compounds exhibit notable antimicrobial properties. For example:

- A study demonstrated that compounds containing the acetamide moiety showed significant activity against various bacterial strains and fungi. The minimal inhibitory concentrations (MICs) for certain derivatives were reported to be lower than those for standard antibiotics like Nystatin .

Anticancer Activity

The anticancer potential of acetamide derivatives has been explored extensively:

- In vitro studies have shown that modifications in the acetamide structure can enhance cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer). Specifically, compounds with free amino groups exhibited higher anticancer activity compared to those with acetylamido groups .

- A structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influence the cytotoxicity of these compounds. For instance, certain derivatives demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 cells .

The mechanisms through which acetamide derivatives exert their biological effects include:

- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .

- Inhibition of Key Pathways : Some derivatives have been found to inhibit critical signaling pathways involved in cell proliferation and survival, such as ERK1/2 pathway modulation .

Case Studies

Q & A

Q. How can structural ambiguities in NMR data be resolved?

- Methodological Answer : Address conflicting NOE correlations or chemical shifts by: (a) Performing 2D NMR (COSY, HSQC, HMBC) to confirm connectivity. (b) Comparing experimental shifts with density functional theory (DFT)-calculated NMR spectra. (c) Testing pH-dependent tautomerism in DMSO-d₆/D₂O mixtures .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Design : Use a fractional factorial design to systematically vary substituents (e.g., pyrrolidinyl ethylidene vs. piperidinyl analogs).

- Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) with triplicate measurements. Include positive/negative controls and compute IC₅₀ values using nonlinear regression .

Q. How can environmental persistence and biodegradation pathways be evaluated?

- Methodological Answer :

- Biodegradation : Follow OECD 301F guidelines with activated sludge inoculum. Monitor CO₂ evolution over 28 days.

- Photolysis : Expose aqueous solutions to simulated sunlight (300–800 nm) and track degradation via LC-MS.

- Computational Modeling : Predict half-lives using EPI Suite’s BIOWIN and AOPWIN modules .

Q. What strategies improve target selectivity in pharmacological studies?

- Methodological Answer :

- Computational : Dock the compound into homology models of target vs. off-target receptors (e.g., AutoDock Vina).

- Chemical : Synthesize derivatives with modified sulfonamide groups to disrupt non-specific hydrogen bonding.

- Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) for lead compounds .

Data Contradiction Analysis

Q. How should conflicting bioactivity data across studies be reconciled?

- Methodological Answer :

- Source Audit : Compare assay conditions (cell lines, incubation times, solvent concentrations).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.